4-氟-2-羟基苯甲酰溴

描述

4-Fluoro-2-hydroxyphenacyl bromide is a chemical compound that has been utilized in various chemical reactions and syntheses. It is related to phenacyl bromide derivatives, which are known for their reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the reaction of diazoacetophenone derivatives with different reagents. For instance, 4'-bromophenacyl triflate is prepared from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% yield . Similarly, 4-fluoro phenacyl pyridinium bromide is synthesized

科学研究应用

放射增敏应用

- 放射增敏剂的合成:4-氟-2-羟基苯甲酰溴用于合成 4-氟-3-硝基苯甲酰烷基黄原酸酯,这是癌症治疗的潜在放射增敏剂,证明了其在开发治疗剂中的重要性 (Skwarski 和 Sobolewski,1992)。

生物分子的光触发

- 可光解的硫醇标记:它作为生物分子上的可光解的硫醇保护基,说明了其在生物化学中对生物分子相互作用的精确控制的效用 (Specht 等人,2002)。

抗菌活性

- 抗菌化合物的合成:通过亲核取代反应,合成了 4-氟-2-羟基苯甲酰溴的衍生物,对细菌和真菌菌株表现出有效的活性,表明其在开发新的抗菌剂中的作用 (Mishra 和 Chundawat,2019)。

蛋白质标记

- 氟-18 标记:用于制备共价连接到蛋白质上的氟-18 标记试剂,突出了其在核医学中的诊断应用 (Kilbourn 等人,1987)。

复杂分子的合成

- 笼式氟化物应用:展示了氟离子的光释放,用于光致刻蚀等应用,展示了其在材料科学和纳米技术中的效用 (Slanina 等人,2015)。

安全和危害

The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .

属性

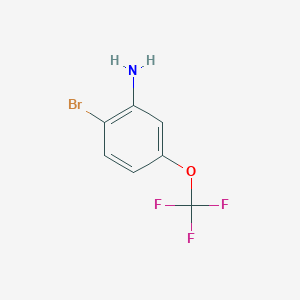

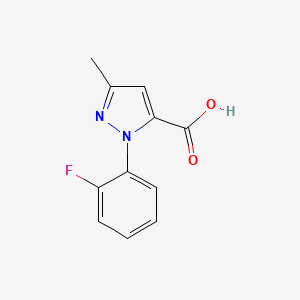

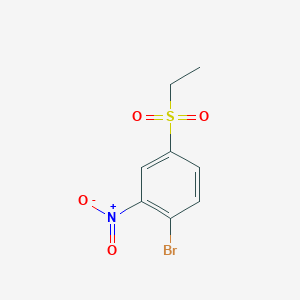

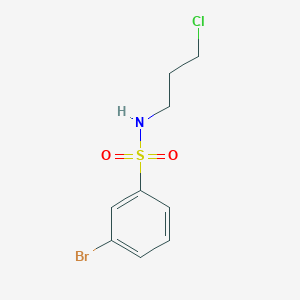

IUPAC Name |

2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYCXHKZADAVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-hydroxyphenacyl bromide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)